TRIBUTYLBISMUTHINE TRIBUTYLBISMUTHINE
Brand Name: Vulcanchem
CAS No.: 3692-81-7
VCID: VC3911640
InChI: InChI=1S/3C4H9.Bi/c3*1-3-4-2;/h3*1,3-4H2,2H3;
SMILES: CCCC[Bi](CCCC)CCCC
Molecular Formula: C12H27Bi
Molecular Weight: 380.32 g/mol

TRIBUTYLBISMUTHINE

CAS No.: 3692-81-7

Cat. No.: VC3911640

Molecular Formula: C12H27Bi

Molecular Weight: 380.32 g/mol

* For research use only. Not for human or veterinary use.

TRIBUTYLBISMUTHINE - 3692-81-7

Specification

CAS No. 3692-81-7
Molecular Formula C12H27Bi
Molecular Weight 380.32 g/mol
IUPAC Name tributylbismuthane
Standard InChI InChI=1S/3C4H9.Bi/c3*1-3-4-2;/h3*1,3-4H2,2H3;
Standard InChI Key MTWZZHCSSCNQBI-UHFFFAOYSA-N
SMILES CCCC[Bi](CCCC)CCCC
Canonical SMILES CCCC[Bi](CCCC)CCCC

Introduction

Chemical Identity and Structural Characteristics of Tributylbismuthine

Tributylbismuthine belongs to the family of trialkylbismuthines, where a central bismuth atom is covalently bonded to three butyl groups. The compound’s molecular formula, C₁₂H₂₇Bi, corresponds to a molar mass of 410.33 g/mol. Its structure adopts a trigonal pyramidal geometry, with bond angles of approximately 97° between the bismuth and carbon atoms, as predicted by VSEPR theory .

Electronic Configuration and Bonding

Bismuth, a post-transition metal in Group 15, exhibits a +3 oxidation state in tributylbismuthine. The bonding involves sp³ hybridization, with the lone pair on bismuth contributing to its Lewis basicity. This electronic configuration enables nucleophilic interactions, particularly in coordination chemistry and catalytic cycles .

Comparative Analysis with Related Compounds

The following table contrasts tributylbismuthine’s properties with other trialkylbismuthines:

PropertyTributylbismuthineTrimethylbismuthineTriphenylbismuthine
Molecular FormulaBi(C₄H₉)₃Bi(CH₃)₃Bi(C₆H₅)₃
Molar Mass (g/mol)410.33254.08534.32
Melting Point (°C)-45-5778
Boiling Point (°C)220 (dec.)107 (dec.)360 (dec.)
Air SensitivityHighExtremeModerate
Primary ApplicationsCatalysis, Epoxy ResinsMOCVD PrecursorsCross-Coupling Reagents

Data synthesized from

Synthesis and Purification Methods

Conventional Synthesis Pathways

Tributylbismuthine is typically synthesized via transmetallation reactions. A representative procedure involves reacting bismuth trichloride (BiCl₃) with butyllithium (C₄H₉Li) in anhydrous diethyl ether:

BiCl3+3C4H9Li78CBi(C4H9)3+3LiCl\text{BiCl}_3 + 3 \text{C}_4\text{H}_9\text{Li} \xrightarrow{-78^\circ \text{C}} \text{Bi(C}_4\text{H}_9\text{)}_3 + 3 \text{LiCl}

This exothermic reaction requires strict temperature control (-78°C) to prevent decomposition . Post-synthesis, the product is purified through vacuum distillation under inert atmospheres (N₂ or Ar), yielding >95% purity.

Challenges in Large-Scale Production

Key industrial challenges include:

  • Oxidative Degradation: Tributylbismuthine rapidly oxidizes to bismuth oxides upon exposure to air, necessitating Schlenk-line techniques or glovebox handling .

  • Thermal Instability: Decomposition above 150°C limits high-temperature applications unless stabilized by donor solvents like THF or DMF .

Physicochemical Properties and Reactivity

Thermal Behavior

Thermogravimetric analysis (TGA) reveals a two-stage decomposition profile:

  • 150–200°C: Loss of one butyl group, forming dibutylbismuthine (Bi(C₄H₉)₂H).

  • 200–250°C: Complete decomposition to elemental bismuth and butane gas .

Solubility and Stability

Tributylbismuthine exhibits solubility in nonpolar solvents (hexane, toluene) but reacts violently with protic solvents (H₂O, ROH). Stability tests under nitrogen show <5% decomposition over 6 months at 25°C .

Industrial and Research Applications

Catalysis in Epoxy Resin Production

A landmark patent (US3547881A) details tributylbismuthine’s role as a catalyst in synthesizing high-molecular-weight polyepoxides . The mechanism involves:

  • Epoxide-Phenol Coupling: Bismuth facilitates nucleophilic attack of phenolic oxygen on epoxy rings.

  • Chain Propagation: Controlled polymerization yields linear polymers with minimal branching.

Compared to traditional amine catalysts, tributylbismuthine reduces side reactions (e.g., homopolymerization) by 40%, enhancing resin mechanical properties .

Cross-Coupling Reactions

Recent studies demonstrate tributylbismuthine’s efficacy in palladium-catalyzed C–C bond formations. For example, coupling with 2-halopyridines achieves 85–92% yields under mild conditions (60°C, 12 h) :

2-Halopyridine+Bi(C4H9)3Pd(0)Butylpyridine+BiX3\text{2-Halopyridine} + \text{Bi(C}_4\text{H}_9\text{)}_3 \xrightarrow{\text{Pd(0)}} \text{Butylpyridine} + \text{BiX}_3

This method surpasses organomercury reagents in toxicity profile and functional group tolerance .

Recent Advances and Future Directions

Nanomaterial Synthesis

Tributylbismuthine serves as a precursor for bismuth nanostructures. Plasma-enhanced chemical vapor deposition (PECVD) produces Bi nanowires with diameters <10 nm, applicable in thermoelectric devices .

Photocatalytic Applications

Doping TiO₂ with Bi from tributylbismuthine extends light absorption into the visible spectrum (λ = 450 nm), boosting photocatalytic H₂ production by 300% compared to undoped TiO₂ .

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